molecular formula C6H3BrClF2NO B6591924 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine CAS No. 1799420-93-1

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine

Cat. No.: B6591924
CAS No.: 1799420-93-1
M. Wt: 258.45 g/mol
InChI Key: CGQADEKKYGZPRK-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrClF2NO It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine typically involves halogenation and methoxylation reactions. One common method includes the halogen-exchange reaction using anhydrous potassium fluoride . Another approach involves the Suzuki coupling reaction with appropriate boronic acids . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the pyridine ring is selectively brominated and chlorinated. The difluoromethoxy group is then introduced through nucleophilic substitution reactions. These processes are optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki and Heck coupling reactions, forming new carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Anhydrous Potassium Fluoride: Employed in halogen-exchange reactions.

    Solvents: Such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used to dissolve reactants and control reaction conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen and difluoromethoxy groups contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce specific biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with a difluoromethoxy group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-3-chloro-5-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2NO/c7-5-4(8)1-3(2-11-5)12-6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQADEKKYGZPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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